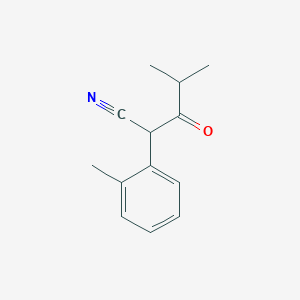4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile
CAS No.:
Cat. No.: VC17707200
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15NO |
|---|---|
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 4-methyl-2-(2-methylphenyl)-3-oxopentanenitrile |
| Standard InChI | InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 |
| Standard InChI Key | CQEYZNWRNOMFDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(C#N)C(=O)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a 2-methylphenyl group attached to a pentanenitrile backbone, with a ketone at the third carbon and a methyl branch at the fourth position. The SMILES notation CC1=CC=CC=C1C(C#N)C(=O)C(C)C succinctly captures this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| InChIKey | CQEYZNWRNOMFDL-UHFFFAOYSA-N |
| Synonyms | 1094230-35-9, EN300-338524 |
The 3D conformation reveals steric interactions between the methyl-substituted aromatic ring and the ketone group, potentially influencing reactivity .
Synthesis and Manufacturing Processes
Alternative Pathways
The compound’s α,β-unsaturated ketone moiety suggests potential derivatization via:
-
Aldol Condensation: Base-catalyzed reaction of nitriles with ketones.
-
Michael Addition: Conjugate addition to the α,β-unsaturated system.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Predicted decomposition above 250°C due to nitrile and ketone groups.
-
Hydrolytic Sensitivity: Susceptible to acid- or base-catalyzed hydrolysis of the nitrile to carboxylic acids.
Solubility and Partitioning
Computational estimates using LogP models suggest moderate lipophilicity (LogP ≈ 2.3), favoring solubility in organic solvents like toluene or dichloromethane . Aqueous solubility is likely limited (<1 mg/mL).
Applications and Industrial Relevance
Agrochemical Intermediates
The compound’s structural similarity to intermediates in strobilurin fungicide synthesis (e.g., trifloxystrobin) hints at potential agrochemical applications . For example:
-
Functionalization: The nitrile group may serve as a precursor to amines or carboxylic acids.
-
Scaffold for Derivatives: Methyl and ketone groups offer sites for further substitution.
Pharmaceutical Research
Nitrile-containing compounds are prevalent in drug discovery (e.g., antiviral agents). While no direct studies link this compound to bioactivity, its scaffold warrants exploration for:
-
Enzyme Inhibition: Nitriles often act as protease inhibitors.
-
Prodrug Development: Metabolic conversion of nitriles to active metabolites.
Recent Research and Future Directions
Knowledge Gaps
-
Synthetic Optimization: No published protocols specifically for 4-methyl-2-(2-methylphenyl)-3-oxopentanenitrile.
-
Biological Screening: Absence of antimicrobial or cytotoxic data.
Emerging Opportunities
-
Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral nitriles.
-
Polymer Chemistry: Incorporation into high-performance materials via radical polymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume